1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea

Urease inhibition Helicobacter pylori antibacterial target

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea (CAS 1516297-51-0) is a 1,3-disubstituted urea featuring a piperidin-4-yl and a pyridin-3-yl moiety linked through a urea functional group, with a molecular weight of 220.27 g/mol and a LogP of -0.47. It belongs to a pharmacologically privileged scaffold class employed across kinase inhibition, GPCR antagonism, and enzyme inhibition programs.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
Cat. No. B11765303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16)
InChIKeyWAXIZYMVNYQFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea: A Specialized 1,3-Disubstituted Urea for Targeted Chemical Biology and Lead Discovery


1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea (CAS 1516297-51-0) is a 1,3-disubstituted urea featuring a piperidin-4-yl and a pyridin-3-yl moiety linked through a urea functional group, with a molecular weight of 220.27 g/mol and a LogP of -0.47 . It belongs to a pharmacologically privileged scaffold class employed across kinase inhibition, GPCR antagonism, and enzyme inhibition programs. The pyridin-3-yl substituent distinguishes it from regioisomeric pyridin-2-yl or pyridin-4-yl analogs, conferring distinct hydrogen-bonding geometry and biological target preferences . Commercially available at 95–98% purity, this compound serves as a versatile intermediate and screening candidate in early-stage drug discovery .

Why 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea Cannot Be Replaced by Generic Urea Analogs


The 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea scaffold is not an interchangeable commodity. Its pharmacological profile is controlled by three structural features: (i) the pyridine nitrogen position (3-yl vs. 2-yl or 4-yl), which alters hydrogen-bond acceptor geometry and target selectivity; (ii) the unsubstituted piperidine NH, which serves as a critical solubility handle and a vector for further derivatization; and (iii) the urea linker itself, which can engage in bidentate hydrogen bonds with distinct protein pockets. Regioisomeric or N-substituted analogs differ significantly in potency, as exemplified by 1-(1-propionylpiperidin-4-yl)-3-(pyridin-3-yl)urea, which shows >3,800-fold weaker soluble epoxide hydrolase (sEH) inhibition relative to optimized urea leads [1], and the moderate urease inhibition (Ki 45 nM) observed for the parent compound [2]. These quantitative differences make generic one-to-one replacement scientifically unsound.

Quantitative Differentiation of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea Against Closest Analogs


H. pylori Urease Inhibition: Ki 45 nM Mixed-Type Competitive Profile

1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea demonstrates a mixed-type competitive inhibition of Helicobacter pylori urease with a Ki of 45 nM, as determined by Lineweaver-Burk plot analysis using urea as substrate [1]. In the same study, the IC50 for isolated urease was 230 nM in a biochemical ammonia-production assay, while activity in intact H. pylori cells yielded an IC50 of 910 nM [1]. This provides a baseline biochemical-to-cellular activity ratio (~4-fold drop) useful for permeability benchmarking. For context, the N-propionyl derivative 1-(1-propionylpiperidin-4-yl)-3-(pyridin-3-yl)urea is essentially inactive against sEH (IC50 3,800 nM) [2], illustrating that even minor N-acylation profoundly alters target engagement.

Urease inhibition Helicobacter pylori antibacterial target

Urea Transporter UT-B Inhibition: IC50 110 nM (Rat) and 240 nM (Mouse) with Species Selectivity

The compound inhibits rat urea transporter UT-B with an IC50 of 110 nM and mouse UT-B with an IC50 of 240 nM in MDCK cell-based assays [1]. This ~2.2-fold species-dependent difference is mechanistically informative for UT-B pharmacology. Unlike urease inhibition, UT-B blockade represents a distinct therapeutic axis (renal urea handling). The closest structural comparator, 1-(1-propionylpiperidin-4-yl)-3-(pyridin-3-yl)urea, lacks reported UT-B activity, making cross-target selectivity a key differentiator for the parent scaffold [2].

Urea transporter UT-B inhibitor diuretic target

Structural Analogy to CXCR3 Antagonist Pharmacophore: 1-Aryl-3-piperidin-4-yl-urea Series Benchmarking

The 1-aryl-3-piperidin-4-yl-urea series has been validated as small-molecule CXCR3 antagonists, with lead compound 9t achieving an IC50 of 16 nM in a GTPγS35 functional assay [1]. 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea shares the core piperidin-4-yl-urea pharmacophore but replaces the aryl group with a pyridin-3-yl moiety. SAR studies from this series demonstrate that the piperidine NH is essential for potency and that regioisomeric pyridine substitution (3-yl vs. 2-yl vs. 4-yl) critically modulates receptor binding [1]. This class-level SAR positions the target compound as a structurally privileged but functionally distinct starting point for CXCR3 lead optimization.

CXCR3 antagonist chemokine receptor GPCR

Physicochemical Differentiation: LogP, H-Bond Profile, and Crystallographic Fragment Evidence

With a measured LogP of -0.47, three hydrogen bond donors, and three hydrogen bond acceptors , 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea falls within favorable fragment-like physicochemical space. The structurally related 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea has been co-crystallized with M. tuberculosis InhA (PDB: 5OIP, resolution 1.71 Å) [1], confirming that the pyridin-3-yl/piperidine urea motif can productively engage validated drug targets. The target compound's higher Fsp3 (0.45) relative to typical aromatic urea leads suggests enhanced three-dimensionality, a desirable feature for improving solubility and reducing off-target promiscuity .

physicochemical properties crystallography fragment-based drug discovery

Tankyrase/PARP-1 Inhibition Potential: Piperidine Urea Patent Class Enablement

The piperidine urea scaffold is explicitly claimed in patent RU2666894C2 as an inhibitor of Tankyrases (TANKs) and PARP-1, with demonstrated utility in cancer, multiple sclerosis, and inflammatory disease models [1]. While 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea itself is not a lead compound in this patent, its core structure maps onto the Markush claims as a viable starting point for Tankyrase/PARP-1 inhibitor development. The patent provides quantitative data across 37 exemplified compounds, establishing a class-level benchmark for this chemotype in the Tankyrase/PARP-1 space [1].

Tankyrase inhibitor PARP inhibitor Wnt signaling

Optimal Scientific and Procurement Application Scenarios for 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea


Anti-H. pylori Fragment-to-Lead Optimization Starting from a 45 nM Urease Inhibitor

With a biochemically confirmed Ki of 45 nM against H. pylori urease and an intact-cell IC50 of 910 nM [1], 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is an ideal fragment hit for structure-based lead optimization targeting gastric H. pylori infections. The ~4-fold shift from biochemical to cellular potency indicates moderate permeability, guiding medicinal chemistry efforts toward improving intracellular accumulation while maintaining target engagement. Procurement for fragment-screening libraries and urease-targeted drug discovery is directly supported by this quantitative profile.

Renal Urea Transporter Chemical Probe Development

Validated UT-B inhibition at 110 nM (rat) and 240 nM (mouse) in MDCK cell assays [2] positions this compound as a chemical probe candidate for dissecting urea handling mechanisms in the kidney. The species-dependent potency provides a built-in selectivity control for in vivo rodent studies. Research groups investigating novel diuretic mechanisms or urea cycle disorders can use this compound as a tool molecule.

CXCR3 Antagonist Lead Generation Using Privileged Piperidine Urea Pharmacophore

The established SAR of the 1-aryl-3-piperidin-4-yl-urea series, with lead compound 9t achieving 16 nM CXCR3 antagonism [3], validates the scaffold for chemokine receptor drug discovery. 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea serves as a differentiated analog that replaces the aryl group with a pyridin-3-yl moiety, offering altered electronic properties and hydrogen-bonding capacity for CXCR3-focused libraries.

Tankyrase/PARP-1 Inhibitor Discovery Within Patent-Enabled Chemical Space

The scaffold falls within the Markush claims of patent RU2666894C2 for Tankyrase/PARP-1 inhibition [4], providing a chemically tractable and IP-defined starting point for Wnt signaling and oncology programs. Organizations seeking to develop novel Tankyrase inhibitors with freedom-to-operate can procure this compound as a core intermediate for focused library synthesis.

Quote Request

Request a Quote for 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.